molecular formula C9H11Cl2N3 B13580630 Quinoxalin-6-ylmethanamine dihydrochloride

Quinoxalin-6-ylmethanamine dihydrochloride

Cat. No.: B13580630
M. Wt: 232.11 g/mol
InChI Key: IWSAABROHGNSSF-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:

C9H9N32HCl\text{C}_9\text{H}_9\text{N}_3 \cdot 2\text{HCl} C9​H9​N3​⋅2HCl

It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

    Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Reduction yields the corresponding quinoxalin-6-ylmethanamine.
  • Substitution reactions lead to various substituted derivatives.

Scientific Research Applications

Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.

    Biological Studies: Researchers explore its interactions with receptors and enzymes.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.

Properties

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

IUPAC Name

quinoxalin-6-ylmethanamine;dihydrochloride

InChI

InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H

InChI Key

IWSAABROHGNSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CN.Cl.Cl

Origin of Product

United States

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